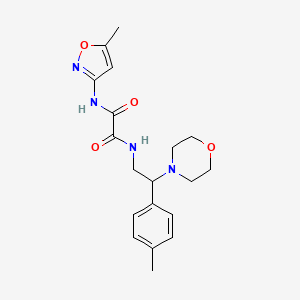

![molecular formula C19H13NO3 B2762688 2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 202805-09-2](/img/structure/B2762688.png)

2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

One study focused on the one-step synthesis and characterization of isomeric compounds related to 2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione, highlighting their structural properties through HRMS, NMR, and X-ray diffraction analyses. These compounds showed distinct intermolecular interactions and structural stabilization effects due to the position of the methoxy group, which does not significantly affect the molecular planarity but influences the formation modes of intermolecular interactions (L. Lu & Liang‐Nian He, 2012).

Biological Applications

Another study synthesized novel binary compounds based on lawsone, an important precursor, demonstrating their antioxidant and antitumor activities. These activities were attributed to the compounds' ability to interact with biological targets, showcasing their potential in drug development and therapeutic applications (A. Hassanien, Ghada E. Abd El-Ghani, & Ghada G. Elbana, 2022).

Photophysical Studies

Research into the fluorescence properties of similar compounds revealed solvent-dependent emission behaviors, with findings significant for developing new fluorescent materials and understanding the role of hydrogen bonding in fluorescence modulation (C. Tamuly et al., 2006).

Chemotherapeutic Potential

In the realm of cancer research, certain derivatives of benzo[de]isoquinoline-1,3-dione were identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), offering a new avenue for antitumor agent development. These findings underline the compound's significance in medicinal chemistry and cancer therapy (H. Tsou et al., 2009).

Photostability Enhancement

A study on the synthesis of yellow-green emitting fluorophores containing benzo[de]isoquinoline-1,3-dione units for potential applications in photostabilization and as fluorescent materials in various industries also stands out. This work contributes to the development of materials with enhanced photostability and fluorescent properties (V. Bojinov & Ionka P. Panova, 2007).

Future Directions

Mechanism of Action

Target of Action

Isoquinoline-1,3-dione (iqd) derivatives have been studied for their potential as ligands of the dopamine receptor d2 , suggesting a possible target for this compound.

Mode of Action

It is suggested that isoindolines, a related class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Isoindolines and isoindoline-1,3-dione compounds have been shown to modulate the dopamine receptor d3 , which could suggest potential downstream effects on dopaminergic signaling pathways.

Result of Action

One isoindoline derivative was shown to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model , suggesting potential neuroprotective effects.

Properties

IUPAC Name |

2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c1-23-16-11-3-2-10-15(16)20-18(21)13-8-4-6-12-7-5-9-14(17(12)13)19(20)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYYRHNYFVEIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)

![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)

![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2762619.png)

![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)

![3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one](/img/structure/B2762624.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)

![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2762626.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(thiolan-3-ylmethyl)acetamide](/img/structure/B2762627.png)